(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules such as "(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" often involves multi-step synthetic routes that may include the formation of 1,3,4-oxadiazoles as key intermediates. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved through a method that involves the oxidative cyclization of structurally diverse acyl hydrazone under mild reaction conditions, yielding excellent product yields (Pardeshi, Patil, & Bobade, 2010).
Molecular Structure Analysis
The molecular structure of this compound, featuring a diazabicyclo[3.2.2]nonanone skeleton, showcases interesting conformational characteristics due to the presence of multiple heteroatoms and the cyclopropylmethyl group. Studies on similar structures highlight the importance of the 1,3-diaxial repulsion versus π-delocalization, affecting the overall stability and reactivity of the molecule (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Chemical transformations involving diazabicyclo nonanone derivatives are versatile, ranging from Mannich reactions to cycloadditions. These reactions are pivotal in elaborating the compound's structure and introducing functional groups that are essential for its activity and properties. The Mannich reaction, for example, plays a crucial role in constructing N,S-containing heterocycles, leading to the formation of functionally substituted diazabicyclo nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, specifically the bicyclic and heterocyclic frameworks. These structural features affect solubility, melting points, and crystalline structure, which can be elucidated through single-crystal X-ray diffraction studies. The crystal structure analysis provides insights into the intermolecular hydrogen bonds and conformational stability, which are critical for understanding the compound's behavior in various solvents and conditions (Wu, Guo, Zhang, & Xia, 2015).
properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-11(2)16-18-15(23-19-16)10-20-8-13-5-6-14(9-20)21(17(13)22)7-12-3-4-12/h11-14H,3-10H2,1-2H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAOTWBWYCFHAS-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC3CCC(C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
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